molecular formula C14H12BrNO3 B12376952 Immunosuppressant-1

Immunosuppressant-1

Cat. No.: B12376952
M. Wt: 322.15 g/mol
InChI Key: QMXNEVOYCHZVSJ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These agents are primarily used to inhibit the immune system’s activity, making them essential in preventing organ rejection following transplantation and in treating autoimmune diseases . Immunosuppressant-1 is particularly effective in modulating the immune response by targeting specific pathways involved in immune cell activation and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Immunosuppressant-1 typically involves multiple steps, starting from readily available precursors. The process often includes:

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Key considerations include:

Chemical Reactions Analysis

Types of Reactions: Immunosuppressant-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Immunosuppressant-1 has a wide range of applications in scientific research, including:

Mechanism of Action

Immunosuppressant-1 exerts its effects by targeting specific molecular pathways involved in immune cell activation. The primary mechanism involves:

Comparison with Similar Compounds

Uniqueness: Immunosuppressant-1 is unique in its specific binding affinity and the resulting downstream effects on immune cell signaling. Compared to other immunosuppressants, it offers a distinct balance of efficacy and side effect profile, making it a valuable option in clinical settings .

Properties

Molecular Formula

C14H12BrNO3

Molecular Weight

322.15 g/mol

IUPAC Name

4-[(E)-C-[(4-bromophenyl)methyl]-N-hydroxycarbonimidoyl]benzene-1,2-diol

InChI

InChI=1S/C14H12BrNO3/c15-11-4-1-9(2-5-11)7-12(16-19)10-3-6-13(17)14(18)8-10/h1-6,8,17-19H,7H2/b16-12+

InChI Key

QMXNEVOYCHZVSJ-FOWTUZBSSA-N

Isomeric SMILES

C1=CC(=CC=C1C/C(=N\O)/C2=CC(=C(C=C2)O)O)Br

Canonical SMILES

C1=CC(=CC=C1CC(=NO)C2=CC(=C(C=C2)O)O)Br

Origin of Product

United States

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